An In-depth Technical Guide to 3-(2-Chlorophenyl)propionic Acid (CAS 1643-28-3)
An In-depth Technical Guide to 3-(2-Chlorophenyl)propionic Acid (CAS 1643-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)propionic acid, with the CAS number 1643-28-3, is a halogenated aromatic carboxylic acid. It belongs to the class of arylpropionic acids, a group of compounds that has garnered significant attention in medicinal chemistry, primarily for their utility as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features, including the carboxylic acid moiety and the chlorinated phenyl ring, make it a versatile building block for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral analysis, and its potential applications in drug discovery and development, with a focus on its role as a precursor to NSAIDs like loxoprofen.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(2-Chlorophenyl)propionic acid is presented in the table below. This data is crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1643-28-3 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 94-96 °C | |
| Boiling Point | 171 °C at 10 mmHg | |
| Solubility | Sparingly soluble in water | [1] |
| IUPAC Name | 3-(2-chlorophenyl)propanoic acid |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the propionic acid chain. The protons on the chlorinated phenyl ring will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene groups of the propionic acid chain will appear as triplets in the aliphatic region, and the acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170-180 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methylene carbons of the propionic acid chain will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group will be present around 1700 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 184 and an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Fragmentation may involve the loss of the carboxyl group (-COOH) and cleavage of the propionic acid side chain.
Synthesis of 3-(2-Chlorophenyl)propionic Acid
Two primary synthetic routes for 3-(2-Chlorophenyl)propionic acid are detailed below.
Synthesis via Knoevenagel Condensation and Reduction
A common method involves the Knoevenagel condensation of 2-chlorobenzaldehyde with a malonic acid equivalent, followed by decarboxylation and reduction.
Caption: Synthetic pathway via Knoevenagel condensation.
Experimental Protocol:
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Knoevenagel Condensation: To a solution of 2-chlorobenzaldehyde and a malonic acid derivative (e.g., diethyl malonate) in a suitable solvent like ethanol or toluene, a catalytic amount of a base such as piperidine or pyridine is added. The mixture is heated to reflux for several hours to facilitate the condensation reaction.
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Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation, yielding 2-chlorocinnamic acid.
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Reduction: The double bond in the 2-chlorocinnamic acid is then reduced to a single bond. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
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Purification: The final product, 3-(2-chlorophenyl)propionic acid, is then purified by recrystallization or column chromatography.
Synthesis via Hydrolysis of Methyl 3-(2-chlorophenyl)propionate
An alternative route involves the hydrolysis of the corresponding methyl ester.
Caption: Synthesis of 3-(2-Chlorophenyl)propionic acid via ester hydrolysis.
Experimental Protocol:
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Hydrolysis: Methyl 3-(2-chlorophenyl)propionate is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester.
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Acidification: After cooling, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt and precipitate the free carboxylic acid.
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Isolation and Purification: The precipitated 3-(2-chlorophenyl)propionic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Applications in Drug Development
The primary application of 3-(2-chlorophenyl)propionic acid in the pharmaceutical industry is as a key intermediate in the synthesis of loxoprofen, a potent NSAID.
Role in Loxoprofen Synthesis
While the direct conversion is not a single step, 3-(2-chlorophenyl)propionic acid serves as a foundational scaffold for the elaboration into the final drug molecule. The synthesis of loxoprofen generally involves the introduction of a methyl group at the alpha-position to the carboxylic acid and the subsequent coupling with a protected cyclopentanone derivative.
Caption: Conceptual synthetic route from 3-(2-chlorophenyl)propionic acid to Loxoprofen.
Biological Activity and Mechanism of Action
Arylpropionic acids, as a class, are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.
The Prostaglandin Synthesis Pathway
The inhibition of COX enzymes by NSAIDs disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acids.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
To evaluate the inhibitory potential of 3-(2-chlorophenyl)propionic acid or its derivatives on COX-1 and COX-2, a standard in vitro assay can be performed.
Materials:
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Purified ovine COX-1 and human recombinant COX-2 enzymes
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Arachidonic acid (substrate)
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Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
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Heme (cofactor)
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Test compound (3-(2-chlorophenyl)propionic acid) dissolved in a suitable solvent (e.g., DMSO)
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Inhibitor standards (e.g., celecoxib for COX-2, SC-560 for COX-1)
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Detection system (e.g., ELISA for prostaglandin E₂, or an oxygen consumption electrode)
Procedure:
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Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer containing heme.
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Inhibitor Incubation: Add various concentrations of the test compound to the enzyme solutions and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
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Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
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Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
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Quantification of Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE₂) using a suitable method like ELISA.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Safety and Handling
3-(2-Chlorophenyl)propionic acid is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(2-Chlorophenyl)propionic acid is a valuable chemical intermediate with significant potential in the field of drug development, particularly in the synthesis of NSAIDs. Its well-defined chemical properties and established synthetic routes make it an accessible starting material for medicinal chemists. Further research into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a solid foundation of information for researchers and scientists working with this compound.
